N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a phenyl ring substituted with methoxy and methyl groups, linked to an oxalamide moiety, which in turn is connected to a piperidine ring substituted with a pyridine group. The presence of multiple functional groups and heterocycles makes this compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the core phenyl and piperidine components. One common approach is to first synthesize the phenyl derivative with the appropriate substituents, followed by the formation of the piperidine ring with the pyridine group. The oxalamide linkage is then formed through a condensation reaction between the phenyl derivative and the piperidine derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to oxidize specific functional groups.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl compounds.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Introduction of new substituents at specific positions on the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to understand enzyme mechanisms or as a ligand in receptor binding assays.
Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas such as inflammation, pain management, and neurodegenerative diseases.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. The phenyl and pyridine groups can bind to receptors or enzymes, modulating their activity. The oxalamide moiety may play a role in hydrogen bonding, enhancing the compound's binding affinity and specificity.
Molecular Targets and Pathways:
Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or ion channels.
Enzymes: Interaction with enzymes involved in metabolic pathways or signal transduction.
Comparison with Similar Compounds
N1-(2-methoxyphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide: Similar structure but lacks the methyl group on the phenyl ring.
N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide: Similar structure but with a different position of the pyridine group.
Uniqueness: The uniqueness of N1-(2-methoxy-5-methylphenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide lies in its specific combination of functional groups and heterocycles, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and diverse reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-15-6-7-18(28-2)17(13-15)24-21(27)20(26)23-14-16-8-11-25(12-9-16)19-5-3-4-10-22-19/h3-7,10,13,16H,8-9,11-12,14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUUBBZLMPHONW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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